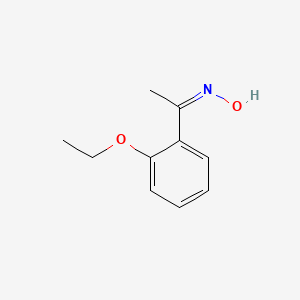

1-(2-Ethoxyphenyl)ethanone oxime

Vue d'ensemble

Description

1-(2-Ethoxyphenyl)ethanone oxime (EEO) is an aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemical and physiological processes. EEO is a versatile compound that has been extensively studied in recent years due to its unique properties.

Applications De Recherche Scientifique

Flotation Performance and Adsorption Mechanism : A study on 1-(2-hydroxyphenyl)hex-2-en-1-one oxime (HPHO) highlighted its application in flotation performance and adsorption mechanism to malachite. The research indicated that HPHO exhibited excellent collecting power to malachite without additional reagents, showing its potential in mineral processing and metallurgy (Li, Zhou, & Lin, 2020).

Catalysis in Organic Synthesis : Another study discussed the use of 1-(4-methoxyphenyl)ethanone oxime in catalyzing the enantioselective oxa-Michael addition reaction of α,β-unsaturated aldehydes. This research highlights its significance in synthetic organic chemistry, especially in creating chiral compounds (Chang et al., 2008).

Extraction of Copper : Research on 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes demonstrated their effectiveness in extracting copper from acidic solutions. This finding is relevant in the field of hydrometallurgy and mineral processing (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Crystal Structure Analysis : A study of the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime provided insights into its molecular configuration, which is valuable in the field of crystallography and materials science (Rao, Cui, & Zheng, 2014).

Organic Synthesis and Reaction Mechanisms : Research on the reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride offered a general method for synthesizing 3-aryl-4-halogeno-1,2,5-thiadiazoles. This is relevant in organic synthesis, particularly in the creation of specialized organic compounds (Yoon, Cho, & Kim, 1998).

Environmental Applications : A paper on Oxone as an oxidant for C-H bond oxygenation described the use of peroxide-based oxidants in the acetoxylation and etherification of arene and alkane C-H bonds. This research is significant in green chemistry and environmental applications (Desai, Malik, & Sanford, 2006).

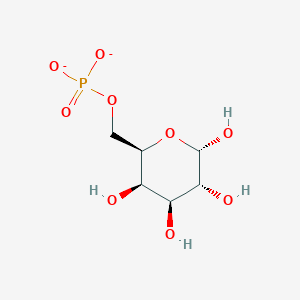

Biological Systems and Biosynthesis : The study on the biosynthesis of cyanogenic glucosides in higher plants identified intermediates in the biosynthesis of dhurrin in Sorghum bicolor, showing the compound's role in plant biology and biochemistry (Halkier & Møller, 1990).

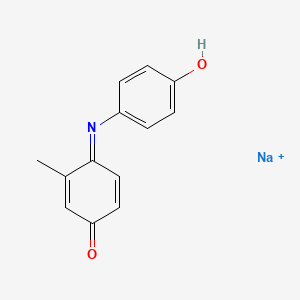

Naked-Eye Fluorescent Probe Development : Research on BODIPY-based fluorescent on-off probes for H2S detection using 1-(2-Hydroxyphenyl)ethanone highlighted its application in developing sensitive detection methods for sulfhydryl compounds in biological systems (Fang et al., 2019).

Mécanisme D'action

Mode of Action

1-(2-Ethoxyphenyl)ethanone oxime is an oxime compound. Oximes are known to undergo the Beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material . The Beckmann rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .

Biochemical Pathways

The beckmann rearrangement, which oximes undergo, is a key step in many biochemical transformations .

Propriétés

IUPAC Name |

(NZ)-N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIVCSSWIYAODR-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C(=N\O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647298 | |

| Record name | N-[(1Z)-1-(2-Ethoxyphenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine | |

CAS RN |

1051939-38-8 | |

| Record name | N-[(1Z)-1-(2-Ethoxyphenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)

![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)